molecular formula C7H5N3O B1355170 Pyrido[2,3-d]pyridazin-8(7H)-one CAS No. 15375-79-8

Pyrido[2,3-d]pyridazin-8(7H)-one

Cat. No. B1355170
CAS RN: 15375-79-8
M. Wt: 147.13 g/mol
InChI Key: SFNYPXFZPRSDTB-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyridazin-8(7H)-one is a chemical compound with the CAS Number: 15375-79-8 and a molecular weight of 147.14 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one has been reported in the literature. For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .


Molecular Structure Analysis

The linear formula of Pyrido[2,3-d]pyridazin-8(7H)-one is C7H5N3O .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrido[2,3-d]pyridazin-8(7H)-one are not mentioned in the search results, it has been used in the synthesis of new SOS1 inhibitors .


Physical And Chemical Properties Analysis

Pyrido[2,3-d]pyridazin-8(7H)-one is a solid substance at room temperature . It has a molecular weight of 147.14 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives have been a subject of study for their synthesis and chemical reactions. Paul and Rodda (1969) described methods for synthesizing 5- and 8-chloropyrido[2,3-d]pyridazine, leading to the discovery of new heterocyclic compounds, including pyrido[2,3-d]- and pyrido[3,2-d]-s-triazolo[4,3-d]pyridazine (Paul & Rodda, 1969). Similarly, synthetic pathways to pyrido[3,4-c]pyridazines and their polycyclic derivatives were explored, showcasing their potential in medicinal chemistry despite being rare chemicals (Price, Emery, & Dehaen, 2022).

Medicinal Chemistry and Biological Activity

Pyrido[2,3-d]pyridazin-8(7H)-one derivatives have been evaluated for their biological activities. A study by Akçay et al. (2018) synthesized new pyrido[3,4-d]pyridazine derivatives and assessed their in vitro antibacterial, antifungal, and antimycobacterial activities, with some compounds showing significant antimycobacterial activity (Akçay, Ülger, Kaynak Onurda, & Duendar, 2018). Another study focused on the synthesis of pyrido[2,3-d]pyrimidin-4-ones and their evaluation for antibacterial activities and inhibitory activities against cyclin-dependent kinases (CDKs), revealing specific activity against Staphylococcus aureus (Geffken et al., 2011).

Novel Synthetic Approaches and ApplicationsInnovative synthetic methods for pyrido[2,3-d]pyrimidine derivatives and their transformation into other di-

  • and triheterocyclic systems have been explored. Śladowska et al. (1997) described the conversion of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates into derivatives of new heterocyclic systems, highlighting the chemical versatility of these compounds (Śladowska et al., 1997). The synthesis of novel dipyridoimidazoles and pyrido[1′,2′;1,2]imidazo[4,5-d]pyridazine derivatives, as reported by Chezal et al. (2003), further demonstrates the potential of pyrido[2,3-d]pyridazin-8(7H)-one in the creation of complex molecular structures with potential pharmaceutical applications (Chezal et al., 2003).

Antitumor Potential and Pharmacological Properties

The pyrido[2,3-d]pyridazin-8(7H)-one nucleus has been incorporated into compounds with potential antitumor properties. Antonini et al. (1996) synthesized derivatives with the thieno[2',3':5,6]pyrido[2,3-d]pyridazin-9(4H)-one nucleus and evaluated their cytotoxic potency against human colon adenocarcinoma cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Antonini et al., 1996).

Future Directions

While specific future directions for Pyrido[2,3-d]pyridazin-8(7H)-one were not found in the search results, the compound has shown promise in the treatment of various KRAS-driven cancers . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable drug-like properties for use in the treatment of KRAS-mutated patients .

properties

IUPAC Name

7H-pyrido[2,3-d]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYPXFZPRSDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570590
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyridazin-8(7H)-one

CAS RN

15375-79-8
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H,8H-pyrido[2,3-d]pyridazin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Kakimoto, S Tonooka - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
Attempts to prepare 5, 6-dihydropyrido[2, 3-d]pyridazin-8(7H)-one by the hydrogenation of pyrido[2, 3-d]pyridazin-8(7H)-cne were not successful, but it was found that the hydrogen-ated …
Number of citations: 12 www.journal.csj.jp
I Matsuura, F Yoneda, Y Nitta - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
8-Oxo-7, 8-dihydropyrido [2, 3-d] pyridazine-5-carboxylic acid, 7-phenyl-8-oxo-7, 8-dihydropyrido [2, 3-d] pyridazine-5-carboxylic acid, and their esters, amides and hydrazides were …
Number of citations: 14 www.jstage.jst.go.jp
E Gößnitzer, A Krbavcic, W Wendelin… - Monatshefte für Chemie …, 2002 - Springer
Novel N-(3-oxobutyl)-hydroxy- and acetoxypyrido[2,3-d]pyridazinones were synthesized and tested in vivo for their sedative and anticonvulsant activity. The Michael-type reaction of …
Number of citations: 18 link.springer.com
EW Alpern - 1961 - search.proquest.com
In addition to the names listed above for compounds which contain the pyridol 2, 3-d lpyridazine ring structure, other derivatives of this ring system which are named in accordance with …
Number of citations: 0 search.proquest.com
松浦育敏, 米田文郎, 新田義博 - Chemical and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
8-Oxo-7, 8-dihydropyrido[2, 3-d]pyridazine-5-carboxylic acid, 7-phenyl-8-oxo-7, 8-dihydropyrido[2, 3-d]pyridazine-5-carboxylic acid, and their esters, amides and hydrazides were …
Number of citations: 2 jlc.jst.go.jp
MP Huestis, MR Durk, C Eigenbrot… - ACS Medicinal …, 2021 - ACS Publications
Structure-based optimization of a set of aryl urea RAF inhibitors has led to the identification of Type II pan-RAF inhibitor GNE-9815 (7), which features a unique pyrido[2,3-d]pyridazin-8(…
Number of citations: 2 pubs.acs.org
R HM, M Mrora, S Balaraman, D Tripathi - Available at SSRN 4460664 - papers.ssrn.com
A series of 5-substituted [2, 3-d] pyridazin-8 (7H)-one derivative were synthesized from pyridine dicarboxylic acid, Characterized and evaluated for anticonvulsant activity by maximal …
Number of citations: 0 papers.ssrn.com
PA Procopiou, C Browning, PM Gore, SM Lynn… - Bioorganic & medicinal …, 2012 - Elsevier
5-Aza, 6-aza, 7-aza and 8-aza-phthalazinone, and 5,8-diazaphthalazinone templates were synthesised by stereoselective routes starting from the appropriate pyridine/pyrazine …
Number of citations: 14 www.sciencedirect.com
M Asif - Journal of Advanced Scientific Research, 2010 - sciensage.info
There has been considerable interest in the development of novel pyridazine and pyridazinone compounds with their anticonvulsant activity. Pyridazine and pyridazinones possessing …
Number of citations: 13 sciensage.info
S Alghamdi, M Asif - Mini-Reviews in Organic Chemistry, 2023 - ingentaconnect.com
The pyridazinone derivatives have diverse biological potential and are easily synthesized. Due to this, researchers and chemists have paid attention to the design and development of …
Number of citations: 2 www.ingentaconnect.com

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